

SAR107375: A Comparative Analysis of its Cross-reactivity with Related Serine Proteases

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Compound of Interest		
Compound Name:	SAR107375	
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This guide provides a detailed comparison of the enzymatic inhibitory activity of **SAR107375**, a dual inhibitor of Factor Xa (FXa) and thrombin (Factor IIa), against its primary targets and other related serine proteases. The data presented here is crucial for understanding the selectivity profile of **SAR107375** and its potential for off-target effects.

Executive Summary

SAR107375 is a potent dual inhibitor of the key coagulation enzymes, Factor Xa and thrombin. [1] Exhibiting Ki values in the low nanomolar range for its primary targets, it demonstrates a favorable selectivity profile against other related serine proteases.[1] This document summarizes the available quantitative data on its inhibitory activity, details the experimental protocols for assessing enzyme inhibition, and provides visual representations of the coagulation cascade and experimental workflows.

Data Presentation: Inhibitory Activity of SAR107375

The inhibitory activity of **SAR107375** against its primary targets and a related serine protease is summarized in the table below. While the primary publication notes a selectivity of approximately 300-fold against a broader panel of "related serine proteases," specific quantitative data for other individual proteases such as plasmin, activated protein C (APC), urokinase-type plasminogen activator (uPA), and tissue-type plasminogen activator (tPA) were not available in the reviewed public literature.



Enzyme	Target Type	Ki (nM)	Selectivity vs. FXa	Selectivity vs. Thrombin
Factor Xa (FXa)	Primary Target	1	-	8-fold
Thrombin (Factor IIa)	Primary Target	8	0.125-fold	-
Trypsin	Related Serine Protease	>1000	>1000-fold	>125-fold

Data sourced from J. Med. Chem. 2013, 56, 23, 9441–9456.[1]

Experimental Protocols

The determination of the inhibitory activity of **SAR107375** against Factor Xa, thrombin, and other serine proteases is typically performed using in vitro enzymatic assays. The following is a generalized protocol based on standard methodologies for assessing serine protease inhibition.

Determination of Inhibitory Constant (Ki)

Principle:

The inhibitory constant (Ki) is determined by measuring the effect of the inhibitor on the rate of an enzyme-catalyzed reaction. This is typically achieved by monitoring the cleavage of a specific chromogenic or fluorogenic substrate by the target enzyme in the presence of varying concentrations of the inhibitor. The Ki is a measure of the binding affinity of the inhibitor to the enzyme.

Materials:

- Enzymes: Purified human Factor Xa, human α-thrombin, trypsin, and other serine proteases of interest.
- Substrates: Specific chromogenic or fluorogenic substrates for each enzyme (e.g., a p-nitroanilide (pNA) or 7-amino-4-methylcoumarin (AMC) conjugated peptide).



- Inhibitor: **SAR107375** dissolved in an appropriate solvent (e.g., DMSO).
- Assay Buffer: A buffer that maintains optimal pH and ionic strength for enzyme activity (e.g., Tris-HCl buffer with physiological salts).
- Microplates: 96-well or 384-well microplates.
- Plate Reader: A microplate reader capable of measuring absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates).

Procedure:

- Enzyme and Inhibitor Pre-incubation:
 - A fixed concentration of the enzyme is pre-incubated with a range of concentrations of SAR107375 in the assay buffer for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme to reach equilibrium.
- Reaction Initiation:
 - The enzymatic reaction is initiated by the addition of a specific chromogenic or fluorogenic substrate to the enzyme-inhibitor mixture.
- Kinetic Measurement:
 - The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence at regular intervals using a microplate reader. The initial reaction velocity (V₀) is determined from the linear portion of the progress curve.
- Data Analysis:
 - The initial velocities are plotted against the inhibitor concentration.
 - The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a suitable dose-response curve.



 The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Michaelis constant (Km) of the substrate used in the assay.

Mandatory Visualizations Coagulation Cascade and Inhibition by SAR107375

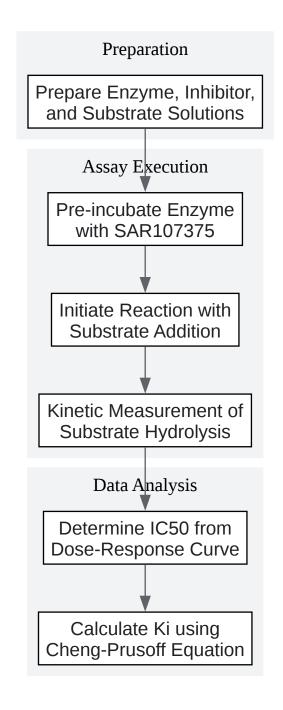


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Caption: The coagulation cascade showing the points of inhibition by SAR107375.

Experimental Workflow for Ki Determination





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Caption: Workflow for determining the inhibitory constant (Ki) of SAR107375.

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References

- 1. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
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